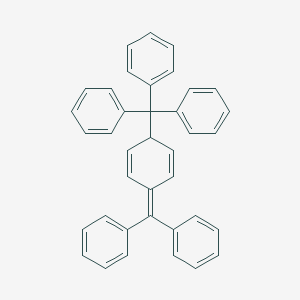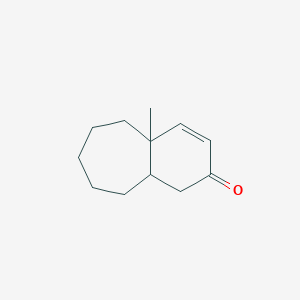
3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene is a complex organic compound with the molecular formula C₃₈H₃₀ and a molecular weight of 486.645 g/mol . This compound is characterized by its unique structure, which includes multiple aromatic rings, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene involves several steps, typically starting with the preparation of the cyclohexa-1,4-diene core. The synthetic route often includes the following steps:
Formation of the cyclohexa-1,4-diene core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the benzhydrylidene group: This step involves the reaction of the cyclohexa-1,4-diene with benzhydryl chloride in the presence of a base.
Addition of the trityl group: The final step involves the reaction of the intermediate product with trityl chloride under acidic conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Preliminary studies suggest that derivatives of this compound may have anti-cancer properties.
Industry: It is used in the development of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
3-Benzhydrylidene-6-tritylcyclohexa-1,4-diene can be compared with other similar compounds, such as:
- 1,1-Diphenylmethylene-4-triphenylmethylcyclohexa-2,5-diene
- 1-Diphenylmethylene-4-trityl-2,5-cyclohexadiene
- Triphenylmethyl dimer
These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific arrangement of aromatic rings and substituents, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
17854-07-8 |
|---|---|
Molekularformel |
C38H30 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
1,1,2,2,2-pentakis-phenylethylbenzene |
InChI |
InChI=1S/C38H30/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
InChI-Schlüssel |
IPOBVSHPVYWJQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=C2C=CC(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Key on ui other cas no. |
18909-18-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















